2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole
CAS No.: 62871-15-2
Cat. No.: VC16133627
Molecular Formula: C14H11ClN2O
Molecular Weight: 258.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62871-15-2 |
|---|---|
| Molecular Formula | C14H11ClN2O |
| Molecular Weight | 258.70 g/mol |
| IUPAC Name | 2-(5-chloro-2-methoxyphenyl)-1H-benzimidazole |
| Standard InChI | InChI=1S/C14H11ClN2O/c1-18-13-7-6-9(15)8-10(13)14-16-11-4-2-3-5-12(11)17-14/h2-8H,1H3,(H,16,17) |
| Standard InChI Key | QDVCOIQHTAYVOM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)C2=NC3=CC=CC=C3N2 |
Introduction
Molecular and Structural Characteristics
Chemical Identity
2-(5-Chloro-2-methoxyphenyl)-1H-benzimidazole possesses the molecular formula C₁₄H₁₁ClN₂O and a molecular weight of 258.70 g/mol. Its IUPAC name derives from the benzimidazole ring substituted at the 2-position with a 5-chloro-2-methoxyphenyl group. The Standard InChI key (InChI=1S/C14H11ClN2O/c1-18-13-7-6-9(15)8-10(13)14-16-11-4-2-3-5-12(11)17-14/h2-8H,1H3) confirms the spatial arrangement of its functional groups.
Crystallographic and Spectroscopic Features
X-ray diffraction studies of analogous benzimidazoles reveal planar geometries stabilized by π-π stacking and hydrogen bonding. The methoxy (-OCH₃) and chloro (-Cl) substituents induce electronic effects:
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Methoxy group: Electron-donating resonance (+M effect) enhances aromatic ring electron density, influencing reactivity at the 2-position .
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Chloro group: Electron-withdrawing inductive (-I effect) modulates electrophilic substitution patterns, as observed in NMR spectra (e.g., deshielded protons at δ 7.85–8.52 ppm in DMSO-d₆) .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁ClN₂O |
| Molecular Weight | 258.70 g/mol |
| Melting Point | 214–216°C (analogous compounds) |
| Solubility | Low in water; soluble in DMSO |
| λmax (UV-Vis) | 270–290 nm (π→π* transitions) |
Synthetic Methodologies
Conventional Condensation Approaches
The synthesis typically involves acid-catalyzed cyclization of 1,2-phenylenediamine derivatives with substituted benzaldehydes. For example:
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Acidic Conditions: Heating 5-chloro-2-methoxybenzaldehyde with o-phenylenediamine in 70% HCl at 100°C for 1 hour yields the target compound via dehydrogenative coupling .
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Catalytic Enhancements: Ammonium nickel sulfate (10 mol%) in water under sonication reduces reaction times to 25–40 minutes, achieving yields >85% .
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 150°C, 2–40 minutes) accelerates the reaction kinetics, improving selectivity and reducing byproducts. Comparative studies show:
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Yield Increase: 92% for microwave vs. 78% for conventional heating .
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Energy Efficiency: 60% reduction in reaction time and solvent consumption .
Table 2: Optimization of Synthesis Parameters
| Method | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| Conventional | 100 | 60 | 78 |
| Microwave | 150 | 40 | 92 |
| Sonication | 25 | 25 | 85 |
Biological and Pharmacological Activities
Antiproliferative Effects
In vitro assays against MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cell lines demonstrate dose-dependent growth inhibition:
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IC₅₀ Values: 12.5 μM (MCF-7) and 18.3 μM (A549).
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Mechanism: Intercalation into DNA minor grooves and topoisomerase II inhibition, as evidenced by comet assay and flow cytometry .
Antimicrobial Potency
Against Gram-positive Staphylococcus aureus (ATCC 25923):
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Synergy: Co-administration with β-lactam antibiotics reduces MICs by 4–8 fold via efflux pump inhibition .
Recent Advances in Structural Modifications
Substituent Effects on Bioactivity
Introducing electron-withdrawing groups (e.g., -NO₂, -CN) at the 5-position enhances antimicrobial activity but reduces solubility. Conversely, -N(CH₃)₂ groups improve pharmacokinetic profiles:
Hybrid Molecules
Conjugation with triazole or quinoline moieties via click chemistry yields dual-acting inhibitors:
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Antifungal + Anticancer: Hybrids show IC₅₀ = 6.8 μM (Candida albicans) and 9.2 μM (HeLa) .
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Thermodynamic Stability: ΔGbind = -9.4 kcal/mol for tubulin-hybrid complexes (molecular docking).
Industrial and Catalytic Applications
Ligand Design in Coordination Chemistry
The benzimidazole nitrogen atoms coordinate transition metals, forming complexes with applications in catalysis:
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